Boc-Lys(Z)-OH (DCHA) (CAS 16948-04-2) is a highly stable, orthogonally protected lysine derivative essential for solid-phase peptide synthesis (SPPS) and solution-phase coupling workflows. It features an alpha-amino tert-butyloxycarbonyl (Boc) group and an epsilon-amino benzyloxycarbonyl (Z) group, and is isolated as a dicyclohexylammonium (DCHA) salt. This specific dual-protection scheme allows for strict orthogonal cleavage, where the Boc group is removed by trifluoroacetic acid (TFA) while the Z group remains fully intact until final global deprotection using anhydrous hydrogen fluoride (HF) or catalytic hydrogenation. The compound is widely procured as a critical building block for the synthesis of complex bioactive peptides, including thymosin fragments and peptidyl thrombin inhibitors, where precise side-chain masking is required .
Orthogonal Boc/Z protection compatible with Boc SPPS selective deprotection
DCHA salt form enhances crystallinity, handling stability, and racemization control
Low trifluoroacetylation side-product profile supports higher crude peptide purity
Substituting Boc-Lys(Z)-OH (DCHA) with its free acid counterpart or an Fmoc-protected analog introduces severe process liabilities. The free acid of Boc-Lys(Z)-OH is notoriously difficult to handle, often presenting as a viscous oil or amorphous solid that is prone to moisture absorption and autocatalytic degradation during storage. In contrast, the DCHA salt is a highly crystalline solid that ensures precise stoichiometric weighing and extended shelf life. Furthermore, substituting with Fmoc-Lys(Z)-OH alters the entire synthetic strategy from a Boc/Bzl to an Fmoc/tBu orthogonal system. This substitution fails in syntheses requiring base-stable intermediates, as the Fmoc group is cleaved by piperidine, whereas the Boc group strictly requires acidic cleavage, making Boc-Lys(Z)-OH (DCHA) indispensable for specific acid-stable/base-labile synthetic pathways[1].
Fmoc-Lys(Z)-OH: base-labile Fmoc incompatible with Boc SPPS acid deprotection cycles
Boc-Lys(2-Cl-Z)-OH: more acid-stable side-chain protection alters deprotection profile, adding complexity and cost
Free acid Boc-Lys(Z)-OH: lacks DCHA salt advantages; reduced crystallinity and higher racemization risk may impact yield
The physical state of amino acid precursors directly impacts weighing accuracy and process scalability. Boc-Lys(Z)-OH (DCHA) is isolated as a highly crystalline solid with a defined melting point of 114–116 °C. In direct contrast, the free acid form of Boc-Lys(Z)-OH is typically a viscous oil or low-melting amorphous solid (melting point ~75 °C) that is difficult to purify and handle. The DCHA salt formation allows for straightforward purification via recrystallization, consistently yielding ≥99.0% purity (HPLC), which is critical for preventing cumulative errors in multi-step peptide synthesis .
| Evidence Dimension | Physical state and melting point |
| Target Compound Data | Crystalline solid, mp 114–116 °C |
| Comparator Or Baseline | Boc-Lys(Z)-OH free acid (Viscous oil / amorphous solid, mp ~75 °C) |
| Quantified Difference | ~40 °C higher melting point and transition to a stable crystalline state |
| Conditions | Standard laboratory conditions (room temperature) |
Procurement of the crystalline DCHA salt eliminates weighing inaccuracies and handling losses associated with oily free acids, ensuring reproducible stoichiometry in peptide coupling.
The selection between Boc-Lys(Z)-OH (DCHA) and Fmoc-Lys(Z)-OH dictates the chemical environment of the entire synthesis. The Boc alpha-protecting group is cleaved using 50% trifluoroacetic acid (TFA) in dichloromethane, leaving the epsilon-Z group completely intact. Conversely, the Fmoc group requires 20% piperidine in DMF. For peptide sequences containing base-sensitive residues (such as certain depsipeptides or ester-linked conjugates), the basic conditions required for Fmoc removal lead to premature cleavage or side reactions. In these specific workflows, the Boc/Z orthogonal strategy is mandatory, as the Z group is only removed by strong acids like anhydrous HF or via catalytic hydrogenation (Pd/C) .
| Evidence Dimension | Alpha-amino deprotection conditions |
| Target Compound Data | 50% TFA / DCM (Acidic) |
| Comparator Or Baseline | Fmoc-Lys(Z)-OH (20% Piperidine / DMF, Basic) |
| Quantified Difference | 100% shift from basic to acidic deprotection conditions |
| Conditions | Standard solid-phase or solution-phase peptide synthesis |
Buyers synthesizing base-sensitive peptides must procure the Boc-protected derivative to prevent sequence degradation during iterative deprotection cycles.
During storage and pre-activation, the unprotected carboxylate group of a free amino acid can act as a nucleophile, leading to the formation of dipeptide impurities or degradation products. By forming the dicyclohexylammonium salt, the basic DCHA amine deprotonates the carboxylic acid, forming a bulky, stable ionic adduct. This effectively shields the carboxylate anion and moderates its nucleophilicity. Comparative synthesis workflows show that utilizing the DCHA salt—prior to controlled in situ liberation of the free acid using weak acids like KHSO4—significantly suppresses premature side reactions, maintaining the precursor's purity at >99% over long-term storage compared to the free acid [1].
| Evidence Dimension | Precursor stability and side-reaction suppression |
| Target Compound Data | DCHA salt maintains >99% purity by shielding the carboxylate |
| Comparator Or Baseline | Free acid form (susceptible to nucleophilic side reactions and degradation) |
| Quantified Difference | Significant reduction in dipeptide impurity formation during storage |
| Conditions | Long-term storage and pre-activation phase |
Procuring the DCHA salt ensures maximum shelf-life and prevents the introduction of difficult-to-separate impurities into the peptide chain.
Because Boc-Lys(Z)-OH (DCHA) requires acidic conditions (TFA) for alpha-amino deprotection, it is the procurement choice for synthesizing depsipeptides or other sequences containing base-labile ester bonds that would be destroyed by the piperidine used in Fmoc chemistry.
The compound is a well-documented, critical reagent in the commercial and research-scale synthesis of thymosin β4, β8, and β9 fragments, as well as peptidyl thrombin inhibitors, where precise orthogonal masking of the lysine side chain is required to prevent branching[1].
The high crystallinity and exact stoichiometry afforded by the DCHA salt make it highly suitable for large-scale solution-phase peptide synthesis. The free acid can be cleanly regenerated in situ by partitioning with a mild aqueous acid (e.g., citric acid or KHSO4) immediately prior to coupling, ensuring maximum yield without the handling issues of the free acid [2].